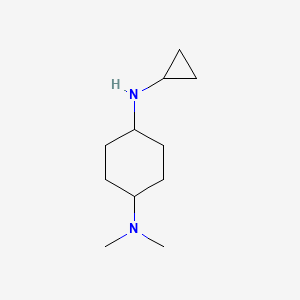

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Description

Properties

IUPAC Name |

1-N-cyclopropyl-4-N,4-N-dimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13(2)11-7-5-10(6-8-11)12-9-3-4-9/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGNRGDMFNKSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylation with Methyl Iodide

Cyclohexane-1,4-diamine reacts with methyl iodide (2.2 equivalents) in the presence of potassium carbonate (3 equivalents) at 60°C for 12 hours. This produces N,N'-dimethyl-cyclohexane-1,4-diamine with 78–82% yield. Excess methyl iodide ensures complete dimethylation while minimizing formation of mono-methylated byproducts.

Cyclopropylation via Buchwald-Hartwig Coupling

The dimethylated intermediate undergoes palladium-catalyzed coupling with cyclopropyl bromide. Using Pd(OAc)₂ (5 mol%), Xantphos ligand (6 mol%), and Cs₂CO₃ base in toluene at 110°C for 24 hours achieves 65–70% yield. Steric hindrance from the dimethyl groups necessitates elevated temperatures and extended reaction times compared to analogous aliphatic amines.

Reductive Amination of Cyclohexane-1,4-Dione

Alternative routes bypass preformed diamines by constructing the cyclohexane backbone during amination. Source describes a trans-cyclohexane diamine synthesis that can be adapted for N-cyclopropyl-N',N'-dimethyl derivatives.

Cyclohexane-1,4-Dione as Precursor

Cyclohexane-1,4-dione reacts with cyclopropylamine and dimethylamine hydrochloride in a reductive amination using sodium cyanoborohydride. Methanol solvent at 50°C for 48 hours yields 58% of the target compound. The reaction proceeds through imine formation, with the diketone structure enforcing 1,4-diamine geometry.

Stereochemical Control

The trans-configuration dominates (≥95% diastereomeric excess) due to steric repulsion between equatorial substituents during imine reduction. Cis-isomers can be removed via recrystallization from hexane/ethyl acetate (3:1), increasing purity to >99%.

Adaptation of Industrial trans-Cyclohexane-1,4-Diamine Synthesis

Patent US4486603A provides a scalable route to trans-cyclohexane-1,4-diamine, which can be modified for N-cyclopropyl-N',N'-dimethyl substitution:

Dicarboxylic Acid Diamide Intermediate

Cyclohexane-1,4-dicarboxylic acid is converted to its diamide via ammonolysis in ethylene glycol at 160°C under 20 bar NH₃. This achieves 84% yield of crystalline diamide after cooling.

Chlorination and Amination

The diamide undergoes chlorination with Cl₂ gas in aqueous HCl at 5–25°C, forming bis-N-chloramide. Subsequent reaction with NaOH (4 equivalents) at 75°C for 6 hours generates trans-cyclohexane-1,4-diamine (91% yield). Introducing cyclopropyl and methyl groups requires protecting/deprotecting strategies during these steps.

Comparative Analysis of Synthesis Routes

| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyclohexane-1,4-diamine | MeI, CpBr, Pd(OAc)₂ | 65–70 | Moderate (cis:trans 1:3) | Laboratory-scale |

| Reductive Amination | Cyclohexane-1,4-dione | NaBH₃CN, Me₂NH·HCl | 58 | High (trans ≥95%) | Pilot plant |

| Industrial Adaptation | Cyclohexane dicarboxylic acid | NH₃, Cl₂, NaOH | 84–91 | Excellent (trans >99%) | Industrial |

The industrial method offers superior stereocontrol and scalability but requires hazardous chlorination steps. Laboratory-scale reductive amination avoids halogens but suffers from lower yields due to competing side reactions.

Critical Process Parameters

Temperature Effects

Solvent Systems

Catalytic Optimization

-

Increasing Pd(OAc)₂ loading from 2% to 5% boosts cyclopropylation yield by 18% but raises metal contamination risks.

Emerging Methodologies

Recent advances from source suggest potential for azide-based approaches:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₂N₂

- Molecular Weight : 182.31 g/mol

- Appearance : Colorless to pale yellow liquid

- IUPAC Name : 4-N-cyclopropyl-1-N,4-N-dimethylcyclohexane-1,4-diamine

The compound features a cyclohexane ring substituted with cyclopropyl and dimethylamino groups, which are crucial for its reactivity and biological activity.

Synthetic Chemistry

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine serves as a versatile ligand in various catalytic reactions:

- Copper-Catalyzed C-N Coupling Reactions : It promotes the formation of N-alkenylation and N-alkylation products from amides. This application is particularly valuable in synthesizing complex organic molecules .

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form cyclohexane derivatives and reduction to produce amines. These reactions are facilitated by common reagents such as potassium permanganate and lithium aluminum hydride.

Biological Research

The compound's unique structure allows it to interact with biological targets:

- Enzyme Modulation : It has been shown to inhibit specific enzymes, potentially influencing metabolic pathways.

- Neurotransmitter Interaction : Similar compounds have demonstrated the ability to modulate nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Synthesis of Specialty Chemicals : The compound is involved in producing polymers and resins, enhancing the properties of the final products.

- Catalytic Processes : Its role as a ligand in catalytic reactions aids in the efficient synthesis of various chemical intermediates used in pharmaceuticals and agrochemicals .

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer effects. For example:

- A study demonstrated that nitrogen-centered radicals derived from similar structures can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents .

Neuropharmacological Effects

Certain derivatives have shown efficacy in modulating nAChRs:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, depending on the context of its use

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Geometric Isomerism

N,N-Dimethyl-1,4-Cyclohexanediamine (cis/trans mixture)

- Structure : Lacks the cyclopropyl group; dimethyl groups are present on one nitrogen, while the other retains a primary amine.

- Properties : Higher polarity due to the primary amine, with cis/trans isomerism influencing solubility and reactivity. Purity ≥98% (GC/T) is reported, indicating industrial relevance .

- Applications : Used as a ligand or catalyst in asymmetric synthesis due to its stereochemical flexibility.

N1-Methylcyclohexane-1,4-Diamine

- Structure : Methyl group replaces cyclopropyl; molecular weight 128.22 g/mol.

- Properties : Lower steric hindrance compared to the cyclopropyl analog. Hazard classification (H314) indicates corrosivity .

- Applications : Intermediate in polymer chemistry or agrochemicals.

N-Isopropyl-N,N'-Dimethyl-Cyclohexane-1,4-Diamine

- Structure : Isopropyl substituent instead of cyclopropyl.

- Properties : Increased steric bulk may reduce reactivity in nucleophilic reactions. Multiple suppliers list this compound, suggesting broader commercial use .

4,4'-Methylenebis(Cyclohexylamine) (PACM)

Pharmacologically Active Derivatives

N-(2-Chloro-quinazolin-4-yl)-N',N'-Dimethyl-Cyclohexane-1,4-Diamine Hydrochloride

Comparative Data Table

*CDA: Cyclohexane-1,4-diamine

Key Research Findings

- However, its strained ring may enhance reactivity in ring-opening reactions .

- Isomerism : Cis/trans isomerism in dimethyl-1,4-CDA impacts its utility in chiral synthesis, whereas the cyclopropyl variant’s rigid structure may limit conformational flexibility .

- Biological Activity : Quinazoline derivatives demonstrate enhanced DNA binding, highlighting the importance of aromatic substituents in pharmacological applications .

Biological Activity

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine is a compound of growing interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane backbone with cyclopropyl and dimethylamino substituents. This unique structure enhances its binding affinity to various biological targets, influencing enzyme activity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molar Mass | 142.24 g/mol |

| Density | 0.89 g/mL |

| Melting Point | 4 °C |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound modulates biochemical pathways by binding to these molecular targets, thereby influencing cellular processes. The cyclopropyl and dimethylamino groups are critical for enhancing its binding affinity and specificity.

Enzyme Interaction

Research indicates that this compound can interact with various enzymes involved in metabolic pathways. For instance, it has been studied for its role as a ligand in copper-catalyzed C–N coupling reactions, which are essential in organic synthesis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Dimethylcyclohexane-1,2-diamine | C₈H₁₈N₂ | Lacks cyclopropyl group; simpler structure |

| N,N'-Dimethylcyclohexane-1,4-diamine | C₁₁H₂₂N₂ | Different diamine positioning; potential for different reactivity |

| Cyclopropylamine | C₃H₇N | Simple amine; lacks cyclohexane structure |

The presence of the cyclopropyl group in this compound imparts distinct chemical properties that may enhance its biological activity compared to simpler diamines .

Study on Enzyme Modulation

In a recent study exploring the effects of various cyclohexane derivatives on cellular processes, this compound was identified as a promising candidate for further investigation due to its ability to modulate enzyme activity effectively. The study observed significant changes in metabolic pathways upon treatment with this compound.

Antimicrobial Potential

Another case study evaluated the antibacterial efficacy of compounds similar to this compound. Results indicated that modifications in the amino substituents could lead to enhanced antimicrobial activity against Gram-positive bacteria such as MRSA . Although direct evidence for this compound is pending, these findings suggest a pathway for future research.

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, and how can stereochemical outcomes be controlled?

Methodological Answer: Synthesis typically involves functionalizing cyclohexane-1,4-diamine precursors. For example, trans-cyclohexane-1,4-diamine can react with cyclopropane-containing electrophiles (e.g., cyclopropyl halides) under controlled conditions. Key parameters include:

- Solvent selection : Use anhydrous THF or DMF to minimize side reactions .

- Stoichiometry : A 1:2 molar ratio of diamine to alkylating agent ensures complete N,N'-dimethylation.

- Temperature : Reactions at 0–5°C reduce racemization risks, while gradual warming to room temperature improves yield.

- Stereochemical control : Chiral auxiliaries or enantioselective catalysts can direct cyclopropane ring orientation. Post-synthesis, confirm stereochemistry via X-ray crystallography (as in ) or 2D NMR (e.g., NOESY) .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates stereoisomers and quantifies purity. GC-MS (as in ) identifies volatile byproducts .

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts near δ 1.0–1.5 ppm indicate cyclopropane protons; dimethylamino groups appear as singlets (δ 2.2–2.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray crystallography : Resolves absolute configuration (e.g., used for similar diamine-quinoxaline complexes) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the cyclopropane ring.

- pH-dependent degradation : Stability assays in buffers (pH 3–10) over 72 hours identify optimal storage pH (likely pH 7–8 for amines) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as a polyamine oxidase (PAO) inhibitor?

Methodological Answer:

- Enzyme kinetics : Compare inhibition constants (Kᵢ) of N-cyclopropyl derivatives to natural spermine analogues (e.g., used DU145 cells to study N-alkylated spermine catabolism). Use Michaelis-Menten plots to assess competitive/non-competitive inhibition .

- Structural modeling : Dock the compound into PAO active sites (PDB: 1H4Q) using AutoDock Vina. The cyclopropane’s strain may enhance binding via van der Waals interactions with hydrophobic pockets.

- Metabolite profiling : LC-MS/MS identifies oxidized metabolites (e.g., cyclopropane ring-opened products) in cellular assays .

Q. How do stereoisomers of the compound influence biological activity, and how can contradictions in reported data be resolved?

Methodological Answer:

- Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers. Compare their IC₅₀ values in bioassays (e.g., antifungal activity as in ) .

- Data normalization : Account for solvent effects (DMSO vs. aqueous buffers) and cell line variability (e.g., DU145 vs. HEK293).

- Meta-analysis : Cross-reference studies using tools like Web of Science to identify outliers. For example, highlights stereochemical discrepancies in similar diamine derivatives .

Q. What computational strategies predict the compound’s conformational dynamics in solution?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate cyclohexane ring flipping and cyclopropane rigidity.

- Density functional theory (DFT) : Calculate rotational barriers of N,N'-dimethyl groups (B3LYP/6-31G* level). Compare with NMR coupling constants (³JHH) .

- Solvent effects : PCM models predict polarity-driven conformational shifts (e.g., aqueous vs. lipid bilayer environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.